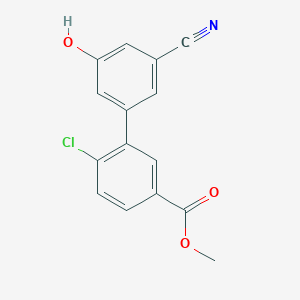
3-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% (also known as 3-CFT) is a synthetic compound that has been widely studied in the scientific community for its potential applications in the field of pharmacology. 3-CFT is a white crystalline solid with a melting point of 108-112 °C and a boiling point of 243-245 °C. It is soluble in water, ethanol, and acetone, and is insoluble in other organic solvents. 3-CFT has a molecular weight of 284.3 g/mol and a molecular formula of C14H9F4NO.
Applications De Recherche Scientifique
3-CFT has been studied extensively in the scientific community due to its potential applications in various fields. It has been studied as a potential inhibitor of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It has also been studied as a potential anti-cancer agent and as a potential inhibitor of the growth of various bacteria and fungi. Additionally, 3-CFT has been studied as a potential antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-CFT is not fully understood. However, it is believed that it acts by inhibiting the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Additionally, it is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFT are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, scavenge reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer and anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-CFT in laboratory experiments is its high purity and relative ease of synthesis. Additionally, it is relatively stable and can be stored at room temperature. However, 3-CFT is not very soluble in organic solvents, which may limit its use in certain experiments.
Orientations Futures
The potential applications of 3-CFT are vast and there are many possible future directions for its research. These include further studies on its mechanism of action, studies on its effects on other enzymes and proteins, studies on its anti-cancer and anti-microbial effects, and studies on its potential uses in drug delivery systems. Additionally, further research is needed to explore its potential applications in the fields of agriculture and biotechnology.
Méthodes De Synthèse
3-CFT is synthesized from the reaction of 4-fluoro-3-trifluoromethylphenol and sodium cyanide in aqueous ethanol. The reaction is conducted at room temperature and the product is purified by column chromatography. The yield of 3-CFT from this reaction is typically 95%.
Propriétés
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-2-1-9(6-12(13)14(16,17)18)10-3-8(7-19)4-11(20)5-10/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMHPTRXYDPGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684969 |
Source


|
| Record name | 4'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261929-87-6 |
Source


|
| Record name | 4'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)

